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molecular formula C11H15NO3 B8389141 N-(2-hydroxyethyl)-4-hydroxy-3,5-dimethylbenzamide

N-(2-hydroxyethyl)-4-hydroxy-3,5-dimethylbenzamide

Cat. No. B8389141
M. Wt: 209.24 g/mol
InChI Key: ZKUQZXOTDITMJW-UHFFFAOYSA-N
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Patent
US05039781

Procedure details

A 270 g quantity of methyl 4-hydroxy-3,5-dimethylbenzoate is heated in 300 ml of ethanolamine for 6 hours at a bath temperature of 160° C. while simultaneously removing the methanol which forms by distillation. The excess ethanolamine is removed under vacuum. The glassy product is ground, screened (1 mm screen), and dried thoroughly at 0.5 torr and 60° C. for a yield of 307 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([CH3:12])=[CH:10][C:5]([C:6]([O:8]C)=O)=[CH:4][C:3]=1[CH3:13].[CH2:14]([CH2:16][NH2:17])[OH:15]>>[OH:15][CH2:14][CH2:16][NH:17][C:6](=[O:8])[C:5]1[CH:4]=[C:3]([CH3:13])[C:2]([OH:1])=[C:11]([CH3:12])[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC)C=C1C)C
Name
Quantity
300 mL
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while simultaneously removing the methanol which
DISTILLATION
Type
DISTILLATION
Details
forms by distillation
CUSTOM
Type
CUSTOM
Details
The excess ethanolamine is removed under vacuum
CUSTOM
Type
CUSTOM
Details
dried thoroughly at 0.5 torr and 60° C. for a yield of 307 g

Outcomes

Product
Name
Type
Smiles
OCCNC(C1=CC(=C(C(=C1)C)O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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